molecular formula C11H18ClN B15294339 (R)-N-Ethyl Amphetamine-d5 Hydrochloride

(R)-N-Ethyl Amphetamine-d5 Hydrochloride

Cat. No.: B15294339
M. Wt: 204.75 g/mol
InChI Key: HFBTZBOJTFIRAS-BTNBZQNOSA-N
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Description

®-N-Ethyl Amphetamine-d5 Hydrochloride is a deuterium-labeled analog of amphetamine. This compound is primarily used as an internal standard in mass spectrometry for the quantification of amphetamine levels in various biological samples. The deuterium labeling allows for precise tracking and quantification, making it a valuable tool in forensic toxicology, clinical toxicology, and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethyl Amphetamine-d5 Hydrochloride involves the incorporation of deuterium atoms into the amphetamine structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated benzene, followed by a series of steps to introduce the ethyl and amine groups. The final product is then converted to its hydrochloride salt form for stability and ease of use .

Industrial Production Methods

Industrial production of ®-N-Ethyl Amphetamine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as gas chromatography and liquid chromatography are employed to monitor the synthesis and confirm the final product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl Amphetamine-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Alkyl halides, halogen gases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

®-N-Ethyl Amphetamine-d5 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-Ethyl Amphetamine-d5 Hydrochloride is similar to that of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to heightened alertness, increased energy, and improved focus. The deuterium labeling does not significantly alter the compound’s pharmacological effects but allows for precise tracking in research studies .

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: The parent compound, widely used in the treatment of ADHD and narcolepsy.

    Methamphetamine: A more potent stimulant with similar effects but higher potential for abuse.

    3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and recreational use

Uniqueness

®-N-Ethyl Amphetamine-d5 Hydrochloride is unique due to its deuterium labeling, which allows for precise quantification and tracking in research applications. This makes it an invaluable tool in forensic and clinical toxicology, as well as pharmaceutical research .

Properties

Molecular Formula

C11H18ClN

Molecular Weight

204.75 g/mol

IUPAC Name

(2R)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1/i1D3,3D2;

InChI Key

HFBTZBOJTFIRAS-BTNBZQNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N[C@H](C)CC1=CC=CC=C1.Cl

Canonical SMILES

CCNC(C)CC1=CC=CC=C1.Cl

Origin of Product

United States

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